molecular formula C17H16N6O6 B12936720 2'-Deoxy-N-(4-nitrobenzoyl)adenosine CAS No. 90335-45-8

2'-Deoxy-N-(4-nitrobenzoyl)adenosine

Cat. No.: B12936720
CAS No.: 90335-45-8
M. Wt: 400.3 g/mol
InChI Key: YHVXBEVXKRIKOC-YNEHKIRRSA-N
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Description

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide is a complex organic compound that features a purine base linked to a tetrahydrofuran ring and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the purine base, which is then linked to the tetrahydrofuran ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The purine base can intercalate with nucleic acids, disrupting their normal function. Additionally, the nitrobenzamide group may interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
  • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

What sets N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide apart is its unique combination of a purine base, tetrahydrofuran ring, and nitrobenzamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90335-45-8

Molecular Formula

C17H16N6O6

Molecular Weight

400.3 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-nitrobenzamide

InChI

InChI=1S/C17H16N6O6/c24-6-12-11(25)5-13(29-12)22-8-20-14-15(18-7-19-16(14)22)21-17(26)9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11-13,24-25H,5-6H2,(H,18,19,21,26)/t11-,12+,13+/m0/s1

InChI Key

YHVXBEVXKRIKOC-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CO)O

Origin of Product

United States

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